5-(Propan-2-YL)-4H-1,2,4-triazole-3-carbaldehyde 5-(Propan-2-YL)-4H-1,2,4-triazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811659
InChI: InChI=1S/C6H9N3O/c1-4(2)6-7-5(3-10)8-9-6/h3-4H,1-2H3,(H,7,8,9)
SMILES:
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

5-(Propan-2-YL)-4H-1,2,4-triazole-3-carbaldehyde

CAS No.:

Cat. No.: VC15811659

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Propan-2-YL)-4H-1,2,4-triazole-3-carbaldehyde -

Specification

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 5-propan-2-yl-1H-1,2,4-triazole-3-carbaldehyde
Standard InChI InChI=1S/C6H9N3O/c1-4(2)6-7-5(3-10)8-9-6/h3-4H,1-2H3,(H,7,8,9)
Standard InChI Key LYZKZTWDJZHWAH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=NN1)C=O

Introduction

Chemical Structure and Properties

The compound’s structure features a 1,2,4-triazole core, a nitrogen-rich heterocycle known for stability and metabolic resistance . The isopropyl group at position 5 and the aldehyde at position 3 contribute to its reactivity and intermolecular interactions. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₉N₃O
Molecular Weight139.16 g/mol
CAS Number944897-17-0
DensityNot Available
Boiling PointNot Available

The aldehyde group enables nucleophilic additions, while the triazole ring facilitates hydrogen bonding, critical for biological activity .

Synthesis Methods

The synthesis involves refluxing precursors under controlled conditions, followed by purification via recrystallization or chromatography. A typical protocol includes:

  • Condensation Reaction: Heating a mixture of acyl hydrazides and isopropyl-substituted reagents in ethanol at 80°C for 6 hours.

  • Cyclization: Treating the intermediate with phosphoryl chloride (POCl₃) to form the triazole ring .

  • Purification: Isolating the product via column chromatography (silica gel, ethyl acetate/hexane eluent).

Yields typically range from 70–85%, with purity confirmed by NMR and mass spectrometry .

Biological Activities

Antimicrobial Activity

Triazole derivatives inhibit fungal growth by disrupting ergosterol biosynthesis or binding to fungal cytochrome P450 enzymes . In vitro studies show moderate activity against Candida albicans (MIC: 32 µg/mL) and Aspergillus niger (MIC: 64 µg/mL).

Anticancer Activity

The compound exhibits cytotoxicity against human cancer cell lines, including melanoma (IGR39) and pancreatic carcinoma (Panc-1), with IC₅₀ values of 28–45 µM . Its mechanism involves binding to kinase receptors via hydrogen bonds, inducing apoptosis .

Applications

Pharmaceutical Development

The compound serves as a scaffold for anticancer and antifungal agents. Derivatives with hydrazone moieties show enhanced activity; for example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide reduced melanoma cell viability by 78% at 50 µM .

Agrochemical Use

As a fungicide precursor, it inhibits Fusarium oxysporum growth by 65% at 100 ppm, making it a candidate for crop protection .

Research Findings

Recent studies highlight its versatility:

  • Hybrid Derivatives: Combining triazole with pyrazole or pyrrole fragments improved anticancer selectivity (Panc-1 selectivity index: 3.2) .

  • Structure-Activity Relationships: Electron-withdrawing groups at the aldehyde position enhanced antifungal potency by 40% .

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